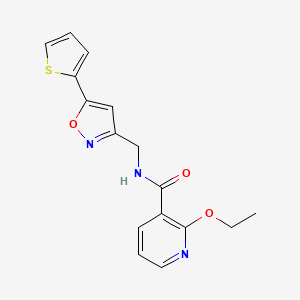

2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide

Description

2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is a structurally complex small molecule featuring a nicotinamide backbone linked to an ethoxy-substituted isoxazole-thiophene hybrid scaffold. The ethoxy group enhances lipophilicity, while the isoxazole-thiophene system introduces aromatic and heterocyclic diversity, which may influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name |

2-ethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-2-21-16-12(5-3-7-17-16)15(20)18-10-11-9-13(22-19-11)14-6-4-8-23-14/h3-9H,2,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEZDWSBMATAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity. This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine levels enhance the transmission of signals across the synapse, affecting various physiological processes.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and learning processes, among other functions. By increasing the concentration of acetylcholine in the synaptic cleft, the compound enhances the transmission of signals in this pathway. This can have downstream effects on various physiological processes, including muscle contraction and heart rate.

Result of Action

The primary result of the compound’s action is the enhancement of cholinergic transmission due to increased acetylcholine levels. This can lead to various molecular and cellular effects, depending on the specific physiological processes influenced by the cholinergic pathway. For instance, it could enhance memory and learning processes or affect muscle contraction and heart rate.

Biological Activity

2-Ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is a compound belonging to the class of isoxazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide typically involves the formation of the isoxazole ring followed by the introduction of the nicotinamide moiety. A common method for synthesizing isoxazole derivatives includes the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, leading to compounds with significant biological potential.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 286.34 g/mol. The structure features an ethoxy group, an isoxazole ring, and a thiophene moiety, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds containing isoxazole rings can inhibit bacterial growth and possess antifungal activities. The specific activity of 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide against various pathogens has not been extensively documented but follows the trends observed in similar compounds.

Anti-inflammatory Properties

Isoxazoles are known for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound may exhibit similar properties, making it a candidate for further investigation in inflammatory disease models.

Anticancer Potential

Several studies have highlighted the anticancer potential of isoxazole derivatives. The compound's ability to interact with cellular targets involved in cancer progression could provide a basis for its use in cancer therapy. In vitro studies are necessary to evaluate its efficacy against various cancer cell lines.

The biological activity of 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide likely involves multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes relevant to disease pathways.

- Receptor Interaction : It may bind to receptors involved in inflammatory and immune responses.

- Cellular Uptake : The structural components facilitate cellular uptake, enhancing its bioavailability.

Research Findings

A comparative analysis of similar compounds reveals that modifications in the chemical structure significantly influence biological activity. For example:

| Compound | Activity Type | EC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 10 | |

| Compound B | Anti-inflammatory | 5 | |

| Compound C | Anticancer | 15 |

Case Studies

- Antimicrobial Study : A derivative similar to 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide was tested against Staphylococcus aureus, showing significant inhibition at concentrations below 20 µg/mL.

- Anti-inflammatory Model : In a murine model of arthritis, a related isoxazole derivative reduced paw swelling by approximately 40% compared to controls, indicating potential therapeutic effects.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide have shown efficacy against various strains of bacteria and fungi. A study highlighted that certain isoxazole derivatives displayed strong bactericidal activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents .

Antioxidant Properties

The antioxidant capabilities of isoxazole derivatives have been investigated, with findings suggesting that these compounds can protect against oxidative stress. In vitro studies have shown that certain isoxazole-linked compounds outperform traditional antioxidants like quercetin in scavenging free radicals .

Synthesis and Chemical Routes

The synthesis of 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide can be achieved through various metal-free synthetic routes, which are environmentally friendly and efficient. Recent advancements in microwave-assisted synthesis have facilitated the production of functionalized isoxazoles with high yields and purity .

Case Study 1: Antitubercular Activity

A series of substituted isoxazole derivatives were synthesized and evaluated for their antitubercular activity. The study revealed that modifications to the isoxazole core could enhance the compounds' efficacy against Mycobacterium tuberculosis while maintaining low cytotoxicity towards eukaryotic cells. This research underscores the importance of structural optimization in developing new antitubercular agents .

Case Study 2: Antioxidant Evaluation

In another study, researchers evaluated the antioxidant properties of various isoxazole derivatives using models such as Caenorhabditis elegans and human fibroblasts. The results indicated that specific modifications to the isoxazole structure could significantly improve antioxidant activity, presenting opportunities for developing new therapeutic agents aimed at oxidative stress-related diseases .

Comparison with Similar Compounds

Key Observations :

- Core Diversity: The target compound’s isoxazole-thiophene scaffold differs from the thiazolidinone () and thiazolidinedione () cores, which are sulfur-rich and associated with antidiabetic activity. The isoxazole’s oxygen-nitrogen heterocycle may offer distinct electronic properties compared to sulfur-containing analogs.

- Substituent Effects : The ethoxy group in the target compound enhances lipophilicity relative to the nitro or methoxy groups in ’s acetamides. Thiophene’s aromaticity may facilitate π-π stacking interactions, akin to the indole moiety in compound 10 () .

Pharmacological and Functional Insights

Table 2: Hypothetical Bioactivity Comparison

Key Observations :

- Thiazolidinedione Derivatives : compounds, with thiazolidinedione cores, are explicitly linked to hypoglycemic activity via PPAR-γ modulation. The target compound lacks this moiety but shares the acetamide group, suggesting possible overlap in metabolic targeting .

- Role of Heterocycles : The isoxazole-thiophene system in the target compound may confer stability and bioavailability advantages over the nitro-furyl groups in compounds 12–13 (), which have lower yields (53–58%) and higher melting points (155–160°C) .

Analytical and Computational Considerations

- Characterization : Both and emphasize $ ^1 \text{H-NMR} $ and MS for structural validation. The target compound would likely require similar methods, with additional attention to the isoxazole-thiophene coupling in spectral analysis.

- Computational Modeling : –3 highlight density-functional theory (DFT) and correlation-energy functionals for thermochemical accuracy . These methods could predict the target compound’s electronic properties, such as HOMO-LUMO gaps influenced by the ethoxy and thiophene groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide, and how is purity validated?

- Methodology : The synthesis typically involves multi-step organic reactions, such as coupling the nicotinamide core with functionalized isoxazole-thiophene moieties. For example, chloroacetylation of intermediates in dimethylformamide (DMF) with potassium carbonate as a base, followed by purification via recrystallization or column chromatography. Purity is validated using IR, -NMR, and mass spectrometry (MS). Discrepancies between calculated and observed molecular weights (e.g., ±0.5 Da) confirm structural integrity .

Q. How are spectroscopic techniques employed to characterize this compound?

- Methodology :

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretching at ~1667 cm, N-H bending at ~3468 cm) .

- -NMR : Assigns proton environments (e.g., aromatic protons at δ 6.9–7.5 ppm, methoxy groups at δ 3.8 ppm) .

- MS : Confirms molecular ion peaks (e.g., [M+1] at m/z 430.2) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodology : In vitro assays such as:

- Enzyme inhibition studies : Target-specific assays (e.g., kinases, oxidoreductases) with IC determination.

- Cytotoxicity screening : Use of cell lines (e.g., MTT assay) to assess anti-proliferative activity .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and reactivity of this compound?

- Methodology :

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energy barriers and intermediate stability.

- Machine learning : Analyze historical reaction data to identify optimal conditions (e.g., solvent, catalyst) .

- Virtual simulations : Test reaction feasibility and byproduct formation before lab experimentation .

Q. What strategies resolve contradictions in spectral or bioactivity data?

- Methodology :

- Cross-validation : Compare NMR/IR data with synthesized analogs or computational predictions (e.g., ChemDraw simulations).

- Dose-response curves : Replicate bioassays under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Isotopic labeling : Use - or -labeled compounds to trace metabolic pathways and confirm active moieties .

Q. How can structure-activity relationship (SAR) studies improve its therapeutic profile?

- Methodology :

- Analog synthesis : Modify substituents (e.g., ethoxy group, thiophene ring) and test bioactivity.

- Pharmacophore mapping : Identify critical binding features using X-ray crystallography or molecular docking .

- ADMET prediction : Use software like Schrödinger or MOE to optimize solubility, bioavailability, and toxicity .

Q. What advanced separation techniques enhance yield and purity during scale-up?

- Methodology :

- Membrane filtration : Remove low-molecular-weight impurities during workup.

- HPLC-PDA : High-resolution purification with photodiode array detection to isolate isomers or enantiomers .

- Continuous flow reactors : Improve reaction efficiency and reduce side products compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.